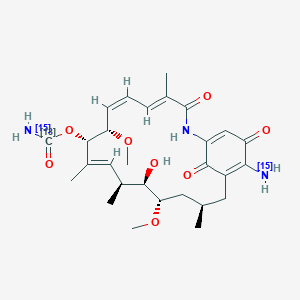

17-Amino Geldanamycin-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H39N3O8 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(15N)azanyl-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1/i28+1,29+1,30+1 |

InChI Key |

XYFFWTYOFPSZRM-UXWYIWPKSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)[15NH2])/C)OC)O[13C](=O)[15NH2])\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Labeled 17-AAG for Hsp90 Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of labeled 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) for studying its interaction with Heat shock protein 90 (Hsp90). It covers the core principles of Hsp90 function, the mechanism of 17-AAG, detailed experimental protocols for various binding assays, and a compilation of quantitative binding data.

Introduction: Hsp90 and the Promise of 17-AAG

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] These clients include numerous proteins involved in signal transduction, cell cycle regulation, and apoptosis, many of which are implicated in the development and progression of cancer.[2][3] In cancer cells, Hsp90 is often overexpressed and essential for maintaining the function of oncoproteins, making it a compelling target for cancer therapy.[1]

17-AAG, a derivative of the ansamycin (B12435341) antibiotic geldanamycin, is a potent inhibitor of Hsp90.[4] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[5] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[1][3] The use of labeled 17-AAG derivatives has become an invaluable tool for elucidating the intricacies of this interaction and for the discovery of novel Hsp90 inhibitors.

Labeled 17-AAG Probes: Tools for Interrogation

To facilitate the study of Hsp90 binding, 17-AAG has been modified with various labels, including fluorescent tags and biotin (B1667282). These labeled probes enable a range of in vitro and in-cellulo assays to quantify binding affinity, identify new Hsp90 client proteins, and screen for novel inhibitors.

Fluorescently Labeled 17-AAG: These probes, often incorporating dyes like fluorescein (B123965) isothiocyanate (FITC) or boron-dipyrromethene (BODIPY), are crucial for techniques such as fluorescence polarization (FP).[6] The synthesis of these probes involves conjugating the fluorescent dye to a suitable position on the 17-AAG molecule, often through a linker to minimize steric hindrance.[7][8][9][10][11][12][13][14][15]

Biotinylated 17-AAG: Biotin-labeled 17-AAG is a powerful tool for affinity pull-down assays coupled with mass spectrometry to identify Hsp90-interacting proteins.[16] The high affinity of the biotin-streptavidin interaction allows for efficient capture of the biotinylated 17-AAG bound to Hsp90 and its associated client proteins.[5][17][18][19]

Quantitative Binding Data

The following tables summarize the binding affinities of 17-AAG and its derivatives to Hsp90. This data is crucial for comparing the potency of different inhibitors and for designing binding assays.

Table 1: Binding Affinities of 17-AAG and its Analogs to Hsp90

| Compound | Assay Type | Cell Line/System | IC50 / Kd | Reference |

| 17-AAG | Cell-free | Tumor cell derived Hsp90 | IC50: 5 nM | [20] |

| 17-AAG | Proliferation Assay | JIMT-1 | IC50: 10 nM | [20] |

| 17-AAG | Proliferation Assay | SKBR-3 | IC50: 70 nM | [20] |

| 17-AAG | Proliferation Assay | H1975 | IC50: 1.258 nM | [21] |

| 17-AAG | Proliferation Assay | H1437 | IC50: 6.555 nM | [21] |

| 17-AAG | Proliferation Assay | HCC827 | IC50: 26.255 nM | [21] |

| 17-AAG | Proliferation Assay | Calu-3 | IC50: 87.733 nM | [21] |

| Geldanamycin | SPROX | MCF-7 cell lysate | Kd: 0.03 µM (24h) | [22] |

| Geldanamycin | SPROX | MCF-7 cell lysate | Kd: 1 µM (0.5h) | [22] |

| KOSN1559 | SKBr3 Cell Line | IC50: 860 nM, Kd: 16 nM | [23] | |

| Radicicol | ATPase activity | Kd: 19 nM | [23] | |

| SNX2112 | Hsp90 binding | Ki: 1 nM | [23] | |

| 17-DMAG | Her2 degradation | IC50: 20 nM | [23] | |

| 17-AAG | Her2 inhibition | SKBr3 breast cancer cells | IC50: 31 nM | [24] |

| CCT08159 | ATPase activity | Yeast Hsp90 | IC50: 8.9 µM | [24] |

| CCT08159 | Proliferation Assay | HCT116 colon cancer | GI50: 4.1 µM | [24] |

| Derivative 27 | Her2 degradation | MCF-7 cells | IC50: 180 nM | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in Hsp90 binding studies with labeled 17-AAG.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding of a fluorescently labeled 17-AAG probe to Hsp90 and its displacement by unlabeled competitors.[6][25][26][27][28]

Materials:

-

Purified Hsp90 protein

-

Fluorescently labeled 17-AAG (e.g., FITC-17-AAG or BODIPY-17-AAG)

-

Unlabeled 17-AAG or other test compounds

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)

-

Black, low-volume 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Determine Optimal Tracer Concentration: Serially dilute the fluorescently labeled 17-AAG in assay buffer and measure the fluorescence intensity and polarization. Select the lowest concentration that gives a stable and robust signal.

-

Hsp90 Titration: To a fixed concentration of the fluorescent tracer, add increasing concentrations of purified Hsp90. Incubate at room temperature for 1-2 hours to reach equilibrium. Measure the fluorescence polarization. The concentration of Hsp90 that results in approximately 80% of the maximum polarization signal is typically used for the competition assay.

-

Competitive Binding Assay:

-

Prepare a solution of Hsp90 and the fluorescent tracer in assay buffer at their predetermined optimal concentrations.

-

In a microplate, add serial dilutions of the unlabeled competitor compound (e.g., 17-AAG).

-

Add the Hsp90/tracer mixture to each well.

-

Include controls for no competitor (maximum polarization) and no Hsp90 (minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Read the fluorescence polarization of the plate.

-

Data Analysis: Plot the millipolarization (mP) values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Biotinylated 17-AAG Pull-Down Assay

This technique is used to isolate Hsp90 and its client proteins from a cell lysate.[5][17][18][19]

Materials:

-

Biotinylated 17-AAG

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate from cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent)

-

Elution Buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE, or a high concentration of free biotin or unlabeled 17-AAG for native elution)

-

Magnetic rack (for magnetic beads) or microcentrifuge

Protocol:

-

Cell Lysis: Lyse cultured cells in ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.

-

Bead Preparation: Wash the streptavidin beads with Lysis Buffer to remove any preservatives.

-

Binding of Biotinylated 17-AAG to Beads (optional, can be pre-coupled): Incubate the streptavidin beads with an excess of biotinylated 17-AAG for 1-2 hours at 4°C with gentle rotation. Wash the beads to remove unbound probe.

-

Pull-Down:

-

Incubate the prepared cell lysate (typically 0.5-1 mg of total protein) with the biotinylated 17-AAG-coupled beads (or add biotinylated 17-AAG directly to the lysate followed by addition of streptavidin beads).

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant (unbound fraction). Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

For Western Blotting (Denaturing Elution): Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.

-

For Mass Spectrometry (Native Elution): Elute the bound proteins by incubating the beads with a high concentration of free biotin or unlabeled 17-AAG.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Western Blot Analysis of Hsp90 Client Protein Degradation

This method is used to confirm the functional consequence of Hsp90 inhibition by 17-AAG, which is the degradation of its client proteins.[1][3][29][30]

Materials:

-

Cultured cells

-

17-AAG

-

Lysis Buffer (as above)

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2/ErbB2), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of 17-AAG for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in the pull-down assay protocol.

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the client proteins of interest, Hsp70, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of client proteins and Hsp70 in the 17-AAG-treated samples to the vehicle control. A decrease in client protein levels and an increase in Hsp70 levels are indicative of Hsp90 inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Hsp90 function and its inhibition by 17-AAG is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: The Hsp90 Chaperone Cycle and the Mechanism of 17-AAG Inhibition.

Caption: Key Signaling Pathways Modulated by Hsp90 and Targeted by 17-AAG.

Caption: A Typical Experimental Workflow for Hsp90 Binding Studies Using Labeled 17-AAG.

Conclusion

Labeled 17-AAG probes are indispensable tools for the detailed investigation of Hsp90 biology and the development of novel anticancer therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to explore the Hsp90-inhibitor interface. The continued application of these techniques will undoubtedly lead to a deeper understanding of Hsp90's role in disease and pave the way for the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. briefs.techconnect.org [briefs.techconnect.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid synthesis of a BODIPY derivative serving as a highly selective and sensitive fluorescence chemosensor for Hg2+ ion detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. peptideweb.com [peptideweb.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. neb.com [neb.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 23. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

Synthesis of Stable Isotope-Labeled 17-Amino-17-demethoxygeldanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of stable isotope-labeled 17-amino-17-demethoxygeldanamycin, a crucial tool for quantitative proteomics and drug metabolism studies. This document outlines a detailed experimental protocol for the introduction of a ¹⁵N stable isotope, presents expected quantitative data, and illustrates key biological pathways and experimental workflows.

Introduction

Geldanamycin (B1684428), a benzoquinone ansamycin (B12435341) antibiotic, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2] By binding to the ATP-binding pocket of Hsp90, geldanamycin and its derivatives disrupt the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[3][4][5]

The semi-synthetic derivative, 17-amino-17-demethoxygeldanamycin (17-AG), and its more studied counterpart, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), have shown significant antitumor activity.[6][7] However, to accurately quantify these compounds and their metabolites in complex biological matrices, stable isotope-labeled internal standards are indispensable. This guide details a proposed synthesis for ¹⁵N-labeled 17-amino-17-demethoxygeldanamycin, a valuable reagent for mass spectrometry-based quantification.

Synthetic Approach and Experimental Protocol

The synthesis of ¹⁵N-labeled 17-amino-17-demethoxygeldanamycin can be achieved through a nucleophilic substitution reaction at the C17 position of geldanamycin. The methoxy (B1213986) group at this position is readily displaced by an amino group. By utilizing a ¹⁵N-labeled source of ammonia (B1221849), a stable isotope can be incorporated into the molecule.

Proposed Synthesis of [¹⁵N]-17-Amino-17-demethoxygeldanamycin

This protocol is adapted from established procedures for the synthesis of 17-amino geldanamycin derivatives.[3]

Materials:

-

Geldanamycin (starting material)

-

[¹⁵N]Ammonia in methanol (B129727) (7 M solution)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of geldanamycin (approximately 0.178 mmol) in 5 mL of anhydrous dichloromethane.

-

Amination: To the stirred solution of geldanamycin, add a stoichiometric excess of a 7 M solution of [¹⁵N]ammonia in methanol. A 15-fold molar excess is recommended (approximately 0.38 mL, 2.67 mmol). The color of the solution is expected to change from yellow to purple upon addition of the ammonia solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under low light conditions. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 chloroform:methanol. The reaction is typically complete within 2 to 3 days. The disappearance of the geldanamycin starting material spot and the appearance of a new, more polar product spot will indicate reaction completion.

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess ammonia/methanol.

-

Precipitate the crude product by adding hexane to the residue.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with hexane (3 x 10 mL) to remove any non-polar impurities.

-

Dry the final product under vacuum to yield [¹⁵N]-17-amino-17-demethoxygeldanamycin.

-

Characterization:

The final product should be characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment of the ¹⁵N label.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [¹⁵N]-17-amino-17-demethoxygeldanamycin.

| Parameter | Value | Reference/Comment |

| Starting Material | ||

| Geldanamycin Mass | 100 mg | - |

| Geldanamycin Molecular Weight | 560.63 g/mol | - |

| Moles of Geldanamycin | ~0.178 mmol | Calculated |

| Reagents | ||

| [¹⁵N]Ammonia in Methanol | 7 M | Commercially available |

| Volume of [¹⁵N]Ammonia solution | ~0.38 mL | Based on 15-fold molar excess |

| Product | ||

| Product Name | [¹⁵N]-17-Amino-17-demethoxygeldanamycin | - |

| Expected Molecular Weight | 544.64 g/mol | Calculated for ¹⁵N isotope |

| Expected Yield | 85-95% | Based on similar reported syntheses of 17-AAG[3] |

| Expected Isotopic Enrichment | >98% | Dependent on the isotopic purity of the [¹⁵N]ammonia reagent[8] |

| TLC Analysis | ||

| Mobile Phase | 95:5 Chloroform:Methanol | - |

| Expected Rf of Product | Lower than Geldanamycin | Increased polarity of the amino group |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of [¹⁵N]-17-amino-17-demethoxygeldanamycin.

Caption: Workflow for the synthesis of stable isotope-labeled 17-amino geldanamycin.

Hsp90 Signaling and Client Protein Degradation Pathway

Geldanamycin and its derivatives inhibit Hsp90, leading to the degradation of its client proteins through the ubiquitin-proteasome pathway. The following diagram illustrates this signaling cascade.

References

- 1. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HECTD3 Mediates an HSP90-Dependent Degradation Pathway for Protein Kinase Clients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

An In-Depth Technical Guide to 17-AAG-¹³C,¹⁵N₂ as a Tracer in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of isotopically labeled 17-AAG (Tanespimycin), specifically 17-AAG-¹³C,¹⁵N₂, as a high-precision tracer for quantitative analysis in cancer research. It covers the underlying mechanism of action, key signaling pathways, detailed experimental protocols, and data presentation.

Introduction: Hsp90 Inhibition and the Role of Isotopic Tracers

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is crucial for the stability and function of numerous "client" proteins.[1][2] In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the conformational integrity of oncoproteins that drive tumor growth, proliferation, and survival.[2][3] This makes Hsp90 a prime target for cancer therapy.[1][3]

17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) is a potent inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of its client proteins.[3][4][5] While 17-AAG's efficacy has been demonstrated, accurately quantifying its concentration in complex biological systems and understanding its precise engagement with its target are critical for drug development.

This is where stable isotope labeling becomes an invaluable tool.[6][7] 17-AAG-¹³C,¹⁵N₂ is a stable isotope-labeled analogue of 17-AAG. It is chemically identical to the parent compound but possesses a greater mass due to the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N).[8] This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it the gold standard for use as an internal standard in quantitative assays.[6][7] This guide will explore the principles and methodologies for using 17-AAG-¹³C,¹⁵N₂ as a tracer in pharmacokinetic, pharmacodynamic, and target engagement studies.

Mechanism of Action: 17-AAG and Hsp90 Client Protein Degradation

The primary mechanism of 17-AAG involves the competitive inhibition of the ATPase activity of Hsp90.[4][9] Hsp90 function is dependent on a chaperone cycle that involves ATP binding and hydrolysis. By binding to the N-terminal ATP pocket, 17-AAG locks the chaperone in a conformation that is recognized by the ubiquitin-proteasome pathway.[10] This leads to the targeted degradation of Hsp90-dependent client proteins.[3][4][5]

Key oncogenic client proteins of Hsp90 include:

-

Anti-Apoptotic Proteins: Survivin[13]

By destabilizing these proteins, 17-AAG simultaneously disrupts multiple signaling pathways essential for cancer cell survival, making it a powerful therapeutic strategy.[1][13]

Caption: Hsp90 Chaperone Cycle and 17-AAG Inhibition.

Disruption of Key Oncogenic Signaling Pathways

The degradation of Hsp90 client proteins following 17-AAG treatment leads to the simultaneous shutdown of critical cancer-promoting pathways. The PI3K/AKT/mTOR and RAF/MEK/ERK (MAPK) pathways, which are frequently hyperactivated in cancer and regulate cell growth, proliferation, and survival, are particularly sensitive to Hsp90 inhibition.

Caption: Disruption of Oncogenic Signaling by Hsp90 Inhibition.

Quantitative Data Summary

The following tables summarize quantitative data for 17-AAG from preclinical and clinical studies. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Activity of 17-AAG in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | IC₅₀ (Growth Arrest) | 25-45 nM | [14] |

| BT474 | Breast Cancer | IC₅₀ (Binding Affinity) | 5-6 nM | [14] |

| Ba/F3 (T315I BCR-ABL) | Leukemia | IC₅₀ (Apoptosis) | 2.3 µM | [14] |

| Ba/F3 (E255K BCR-ABL) | Leukemia | IC₅₀ (Apoptosis) | 1.0 µM | [14] |

| IMR-32 & SK-N-SH | Neuroblastoma | Effective Dose (Proliferation) | 0.5 - 1 µM | [4][15] |

| MCF-7 | Breast Cancer | Effective Dose (Proliferation) | 3 µM |[12] |

Table 2: Pharmacokinetic Parameters of 17-AAG in Humans

| Dosing Schedule | MTD (mg/m²) | Key Toxicities | Reference |

|---|---|---|---|

| Daily × 5 days (every 21 days) | 56 | Hepatic | [16] |

| Daily × 3 days (every 14 days) | 112 | Fatigue, Myalgia, Nausea | [16] |

| Twice weekly (continuous) | Deemed too toxic | Delayed Hepatotoxicity | [16] |

| Weekly (with Trastuzumab) | 450 | Diarrhea, Fatigue, Nausea |[17] |

Experimental Protocols

The use of 17-AAG-¹³C,¹⁵N₂ is central to quantitative mass spectrometry-based assays. Below are detailed protocols for its application and for assessing the pharmacodynamic effects of 17-AAG.

Protocol 1: Quantification of 17-AAG in Biological Samples using LC-MS/MS

This protocol describes the use of 17-AAG-¹³C,¹⁵N₂ as an internal standard for the accurate quantification of unlabeled 17-AAG in plasma or tumor homogenates.

Caption: Workflow for Pharmacokinetic Analysis using 17-AAG-¹³C,¹⁵N₂.

Methodology:

-

Sample Preparation:

-

Collect plasma or tumor tissue at designated time points post-administration of unlabeled 17-AAG.

-

To a 200 µL aliquot of plasma or tumor homogenate, add a known concentration of 17-AAG-¹³C,¹⁵N₂ in solution (the internal standard).

-

Perform protein precipitation by adding ice-cold acetonitrile, followed by vortexing and centrifugation to pellet the proteins.[18]

-

The supernatant, containing both labeled and unlabeled 17-AAG, is collected for analysis.

-

-

Liquid Chromatography (LC):

-

Inject the extracted sample into an HPLC system.

-

Use a suitable column, such as a C18 or phenyl column, for chromatographic separation.[18][19]

-

Employ a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile) to elute the compounds.[18] The labeled and unlabeled compounds will co-elute.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The LC eluent is introduced into a triple-quadrupole mass spectrometer.

-

Use an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[18][19]

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Define specific precursor-to-product ion transitions for both unlabeled 17-AAG (e.g., m/z 584.3 > 541.3) and the heavy-labeled 17-AAG-¹³C,¹⁵N₂.[18] The exact m/z for the labeled compound will be higher based on the number of ¹³C and ¹⁵N atoms incorporated.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing samples with known concentrations of unlabeled 17-AAG and a fixed concentration of the labeled internal standard.

-

Calculate the ratio of the peak area of the unlabeled 17-AAG to the peak area of the labeled 17-AAG-¹³C,¹⁵N₂ in the experimental samples.

-

Determine the concentration of 17-AAG in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation

This pharmacodynamic assay confirms target engagement by measuring the levels of Hsp90 client proteins.[2]

Methodology:

-

Cell Treatment and Lysis:

-

Culture cancer cells and treat them with various concentrations of 17-AAG for a specified time (e.g., 24 or 48 hours).[12][20]

-

Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]

-

Determine the protein concentration of each lysate using a BCA assay.[2]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

-

Incubate the membrane overnight at 4°C with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or α-tubulin).[12][22]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

-

Detection and Analysis:

-

Develop the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Perform densitometric analysis to quantify the changes in client protein levels relative to the loading control and compare them to the vehicle-treated control. A decrease in client protein levels indicates effective Hsp90 inhibition.

-

Protocol 3: Cell Viability Assay (MTT/MTS)

This assay is used to determine the cytotoxic and cytostatic effects of 17-AAG on cancer cell lines.[20]

Methodology:

-

Cell Seeding and Treatment:

-

Incubation and Reagent Addition:

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[4][20]

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[2]

-

-

Measurement and Data Analysis:

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).[20]

-

Conclusion and Future Directions

The use of the stable isotope-labeled tracer 17-AAG-¹³C,¹⁵N₂ is indispensable for the rigorous, quantitative evaluation of the Hsp90 inhibitor 17-AAG in a research and development setting. Its role as an internal standard in mass spectrometry-based assays provides unparalleled accuracy and precision for pharmacokinetic studies, which is critical for defining dosing schedules and understanding drug metabolism.[7][]

Furthermore, advanced applications of this tracer can extend to target engagement and pharmacodynamic studies. By enabling the precise measurement of drug levels in tumor tissue, researchers can directly correlate drug concentration with the degradation of Hsp90 client proteins and downstream pathway modulation. This allows for a comprehensive understanding of the drug's mechanism of action in a physiological context. Future applications could involve using imaging mass spectrometry to visualize the distribution of 17-AAG-¹³C,¹⁵N₂ within tumor microenvironments, providing deeper insights into drug penetration and target accessibility.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. metsol.com [metsol.com]

- 7. benchchem.com [benchchem.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 16. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

The Role of Hsp90 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (Hsp90) has emerged as a critical and compelling target in oncology. This molecular chaperone is essential for the conformational stability and function of a wide array of client proteins, many of which are key drivers of oncogenesis, including signaling kinases, transcription factors, and mutant proteins that are hallmarks of cancer.[1][2] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex, making it an attractive target for therapeutic intervention.[3] Hsp90 inhibitors disrupt the chaperone's ATP-dependent activity, leading to the misfolding and subsequent proteasomal degradation of its client oncoproteins.[1][4] This simultaneous disruption of multiple oncogenic signaling pathways presents a powerful strategy to combat cancer growth, proliferation, and survival.[5][6]

This technical guide provides an in-depth overview of the core principles of Hsp90 inhibition in oncology, detailing its mechanism of action, the structure of Hsp90, its key client proteins, and the landscape of Hsp90 inhibitors in clinical development. Furthermore, this guide offers detailed experimental protocols for key assays used to evaluate Hsp90 inhibitors and presents quantitative data in structured tables to facilitate comparison and analysis.

The Hsp90 Chaperone Cycle and Mechanism of Inhibition

The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP.[7] The Hsp90 dimer cycles through a series of conformational changes, moving from an open, ADP-bound state to a closed, ATP-bound state, which is essential for client protein activation. Hsp90 inhibitors primarily act by competitively binding to the N-terminal ATP pocket of Hsp90, thereby locking the chaperone in an open conformation and preventing the binding and hydrolysis of ATP.[3][8] This disruption of the chaperone cycle leads to the destabilization of client proteins, which are then recognized by the cellular quality control machinery, ubiquitinated by E3 ligases such as CHIP, and targeted for degradation by the 26S proteasome.[1]

A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins, notably Hsp70.[9] This can serve as a pharmacodynamic biomarker for target engagement.[10]

Key Hsp90 Client Proteins in Oncology

The therapeutic efficacy of Hsp90 inhibitors stems from their ability to simultaneously target a multitude of oncoproteins. These client proteins are involved in all six hallmarks of cancer. A selection of key Hsp90 client proteins is presented in the table below.

| Client Protein | Function in Cancer | Reference |

| HER2 (ErbB2) | Receptor tyrosine kinase promoting cell proliferation in breast and gastric cancers. | [11] |

| EGFR | Receptor tyrosine kinase driving growth in lung, colorectal, and other cancers. | [7] |

| ALK | Fusion protein driving non-small cell lung cancer. | [9] |

| Bcr-Abl | Fusion protein causing chronic myeloid leukemia. | [12] |

| Raf-1 | Serine/threonine kinase in the MAPK/ERK signaling pathway. | [12] |

| Akt | Serine/threonine kinase promoting cell survival and proliferation. | [13] |

| CDK4 | Cyclin-dependent kinase that regulates cell cycle progression. | [5] |

| Mutant p53 | Oncogenic transcription factor that has lost its tumor suppressor function. | [12] |

| HIF-1α | Transcription factor that mediates cellular response to hypoxia and promotes angiogenesis. | [5] |

| Androgen Receptor | Steroid hormone receptor critical for prostate cancer. | [12] |

| Estrogen Receptor | Steroid hormone receptor important in breast cancer. | [6] |

Classes of Hsp90 Inhibitors

Hsp90 inhibitors are broadly categorized based on their binding site and chemical structure.

-

N-terminal Domain Inhibitors: This is the most extensively studied class of Hsp90 inhibitors.

-

Ansamycins: The first discovered Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), are natural products.[3]

-

Synthetic Small Molecules: A diverse range of synthetic inhibitors, including purine-scaffold inhibitors (e.g., PU-H71/zelavespib) and resorcinol-based inhibitors (e.g., NVP-AUY922/luminespib), have been developed to improve upon the pharmacokinetic properties of the ansamycins.[14]

-

-

C-terminal Domain Inhibitors: These inhibitors, such as novobiocin, bind to the C-terminus of Hsp90 and disrupt its dimerization and co-chaperone interactions.[15]

-

Isoform-Selective Inhibitors: Efforts are underway to develop inhibitors that selectively target specific Hsp90 isoforms, such as the mitochondrial TRAP1 or the endoplasmic reticulum-resident GRP94, to potentially reduce off-target toxicities.

Quantitative Analysis of Hsp90 Inhibitor Activity

The potency of Hsp90 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for several well-characterized Hsp90 inhibitors.

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| 17-AAG (Tanespimycin) | H3122 (NSCLC, EML4-ALK) | 50-100 | [16] |

| HCC827 (NSCLC, EGFR mut) | 10-50 | [16] | |

| A549 (NSCLC, KRAS mut) | >1000 | [16] | |

| IPI-504 (Retaspimycin) | H3122 (NSCLC, EML4-ALK) | 100-500 | [16] |

| HCC827 (NSCLC, EGFR mut) | 100-500 | [16] | |

| STA-9090 (Ganetespib) | H3122 (NSCLC, EML4-ALK) | 10-50 | [16] |

| A549 (NSCLC, KRAS mut) | 50-100 | [16] | |

| NVP-AUY922 (Luminespib) | H3122 (NSCLC, EML4-ALK) | <10 | [16] |

| HCC827 (NSCLC, EGFR mut) | <10 | [16] | |

| MPC-3100 | HepG2 (Hepatocellular Carcinoma) | 540 | [17] |

In Vivo Efficacy of Hsp90 Inhibitors

The anti-tumor activity of Hsp90 inhibitors has been demonstrated in numerous preclinical xenograft models. The table below presents a summary of in vivo tumor growth inhibition data for select inhibitors.

| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 17-AAG | SQ5 (Human Lung Cancer) Xenograft | Intraperitoneal, 3 consecutive days before irradiation | Significant tumor growth delay with radiation | [9] |

| 17-DMAG | ME180 & CaSki (Cervical Carcinoma) Xenografts | 6-10 mg/kg, oral gavage, 2x/day | Limited tumor growth reduction | [5] |

| STA-9090 (Ganetespib) | Gastric Carcinoma Xenograft | Not specified | Active as a single agent | [18] |

| NSCLC Xenograft | Not specified | Active as a single agent | [18] | |

| AML Xenograft | Not specified | Active as a single agent | [18] |

Clinical Development of Hsp90 Inhibitors

Numerous Hsp90 inhibitors have advanced into clinical trials for a variety of solid and hematological malignancies. While none have yet received regulatory approval as a standard cancer therapy, promising activity has been observed, particularly in combination with other targeted agents.[10] Challenges in clinical development have included dose-limiting toxicities, the induction of drug resistance, and suboptimal pharmacokinetic profiles.[19]

| Inhibitor | Cancer Type | Phase | Key Findings | Reference |

| Tanespimycin (17-AAG) + Trastuzumab | HER2+ Metastatic Breast Cancer | II | ORR: 22%, CBR: 59% | [7] |

| Retaspimycin (IPI-504) | NSCLC (ALK-rearranged) | II | 2 out of 3 patients had a partial response. | [7] |

| Luminespib (NVP-AUY922) | NSCLC (EGFR mutant) | II | Response Rate: 20% | [7] |

| Luminespib (NVP-AUY922) + Erlotinib | NSCLC (EGFR mutant, acquired resistance) | II | 23% of patients showed a partial response. | [7] |

| TAS-116 (Pimitespib) | Advanced Solid Tumors | I | Showed antitumor activity with acceptable adverse reactions. | [11] |

| AUY-922 + Capecitabine | Advanced Colorectal Cancer | I | 63% of patients had a partial response or stable disease. | [11] |

ORR: Overall Response Rate; CBR: Clinical Benefit Rate

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Hsp90 inhibitors.

Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to assess the pharmacodynamic effects of Hsp90 inhibitors by measuring the degradation of client proteins.[3][14]

Materials:

-

Cancer cell lines of interest

-

Hsp90 inhibitor

-

Complete growth medium

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against client proteins, Hsp70, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]

-

Protein Quantification: Determine protein concentration using the BCA assay.[3]

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.[14]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a membrane.[14]

-

Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[14]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Hsp90 inhibitors and to calculate their IC50 values.[8][12]

Materials:

-

Cancer cell lines

-

Hsp90 inhibitor

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]

-

Compound Treatment: Treat cells with a serial dilution of the Hsp90 inhibitor for a specified duration (e.g., 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction

This protocol is used to confirm the physical interaction between Hsp90 and its client proteins.[20][21]

Materials:

-

Treated or untreated cells

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific to Hsp90 or the client protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[21]

-

Pre-clearing: (Optional) Incubate the lysate with beads/resin to reduce non-specific binding.[22]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.[20]

-

Complex Capture: Add protein A/G beads/resin to capture the antibody-protein complexes.[22]

-

Washing: Wash the beads/resin several times to remove non-specifically bound proteins.[20]

-

Elution: Elute the protein complexes from the beads/resin.[22]

-

Analysis: Analyze the eluted proteins by Western blotting, probing for both Hsp90 and the client protein.[20]

Protocol 4: Hsp90 ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by Hsp90 and is used to determine the inhibitory potential of compounds.[6][23]

Materials:

-

Purified Hsp90 protein

-

Hsp90 inhibitor

-

ATP

-

Assay buffer

-

Malachite green solution or a commercial ADP detection kit (e.g., Transcreener™)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, purified Hsp90, and the Hsp90 inhibitor at various concentrations.

-

Initiate Reaction: Add ATP to start the reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Stop Reaction and Detection: Stop the reaction and measure the amount of inorganic phosphate (B84403) released (using malachite green) or ADP produced (using a kit).[24]

-

Data Analysis: Calculate the percentage of ATPase inhibition and determine the IC50 value of the inhibitor.

Future Directions and Conclusion

The development of Hsp90 inhibitors continues to be an active area of research. Future efforts are focused on developing isoform-selective inhibitors to improve the therapeutic window, identifying predictive biomarkers to select patients most likely to respond, and exploring novel combination strategies to overcome resistance.[9] The multifaceted impact of Hsp90 inhibition on numerous oncogenic pathways underscores its potential as a cornerstone of cancer therapy. This technical guide provides a comprehensive foundation for researchers and drug developers working to unlock the full therapeutic potential of this promising class of anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 17-Aminogeldanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Aminogeldanamycin (17-AGG) is an active metabolite of the ansamycin (B12435341) antibiotic 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth, proliferation, and survival. By inhibiting HSP90, 17-AAG, and by extension 17-AGG, promote the degradation of these client proteins, making them attractive candidates for cancer therapy. Understanding the metabolic fate of 17-AAG, particularly its conversion to the active metabolite 17-AGG, is paramount for optimizing its therapeutic potential and predicting drug-drug interactions. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of 17-AAG, with a focus on the formation and subsequent actions of 17-AGG.

Data Presentation: Pharmacokinetics of 17-AAG and 17-AGG

The following tables summarize the key pharmacokinetic parameters of 17-AAG and its active metabolite, 17-AGG, in adult patients with advanced malignancies, providing a quantitative overview of their behavior in the human body.

Table 1: Population Pharmacokinetic Parameters of 17-AAG and 17-AGG in Humans [1]

| Parameter | 17-AAG | 17-AGG |

| Model | Two-compartment | One-compartment |

| Volume of Distribution (Vd) | 24.2 L and 89.6 L | - |

| Total Elimination Clearance (CL) | 26.7 L/h | 21.3 L/h |

Table 2: Dose-Dependent Pharmacokinetic Parameters of 17-AAG and 17-AGG in a Phase I Clinical Trial [2]

| 17-AAG Dose (mg/m²) | n | 17-AAG Cmax (µmol/L) (Mean ± SD) | 17-AAG AUC (µmol/L·h) (Mean ± SD) | 17-AGG Cmax (µmol/L) (Mean ± SD) | 17-AGG AUC (µmol/L·h) (Mean ± SD) |

| 40 | 3 | 1.9 ± 0.5 | 5.5 ± 1.6 | 0.3 ± 0.1 | 3.2 ± 1.1 |

| 56 | 3 | 2.5 ± 0.8 | 8.1 ± 2.5 | 0.4 ± 0.1 | 4.5 ± 1.5 |

| 80 | 6 | 3.9 ± 1.2 | 13.2 ± 4.1 | 0.6 ± 0.2 | 7.3 ± 2.4 |

| 112 | 3 | 5.5 ± 1.7 | 18.7 ± 5.8 | 0.8 ± 0.3 | 10.2 ± 3.3 |

| 156 | 3 | 7.7 ± 2.4 | 26.2 ± 8.1 | 1.1 ± 0.4 | 14.4 ± 4.7 |

| 220 | 3 | 11.0 ± 3.4 | 37.4 ± 11.6 | 1.6 ± 0.5 | 20.6 ± 6.7 |

Experimental Protocols

In Vitro Metabolism of 17-AAG in Human Liver Microsomes

This protocol outlines the methodology to study the conversion of 17-AAG to 17-AGG and other metabolites using human liver microsomes.

Objective: To determine the metabolic profile of 17-AAG and identify the enzymes responsible for its metabolism.

Materials:

-

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard for analytical quantification

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final protein concentration), 17-AAG (at various concentrations to determine kinetics), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated HPLC-MS/MS method to quantify the remaining 17-AAG and the formation of 17-AGG and other metabolites.

Enzyme Inhibition Studies: To identify the specific cytochrome P450 (CYP) enzymes involved, incubations can be performed in the presence of selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) or by using recombinant human CYP enzymes.

Quantification of 17-AAG and 17-AGG in Human Plasma by HPLC-MS/MS

This protocol describes a validated method for the simultaneous quantification of 17-AAG and its active metabolite 17-AGG in human plasma.[3]

Objective: To accurately measure the concentrations of 17-AAG and 17-AGG in plasma samples for pharmacokinetic analysis.

Materials:

-

Human plasma samples

-

17-AAG and 17-AGG analytical standards

-

Internal standard (e.g., a structurally similar compound not present in the samples)

-

Acetonitrile (ice-cold)

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 200 µL aliquot of plasma, add an internal standard solution.

-

Precipitate proteins by adding ice-cold acetonitrile.

-

Vortex the mixture vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The flow rate and gradient program should be optimized to achieve good separation of 17-AAG, 17-AGG, and the internal standard.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the parent-to-product ion transitions for 17-AAG, 17-AGG, and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of 17-AAG and 17-AGG in a blank plasma matrix.

-

Calculate the concentrations of 17-AAG and 17-AGG in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Metabolic Conversion of 17-AAG to 17-AGG

The primary metabolic conversion of 17-AAG to its active metabolite, 17-AGG, is mediated by the cytochrome P450 enzyme CYP3A4, predominantly in the liver. This biotransformation involves the N-dealkylation of the allylamino group at the C17 position of the geldanamycin (B1684428) backbone.

HSP90 Client Protein Degradation Pathway

Inhibition of HSP90 by 17-AAG and 17-AGG disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This is a key mechanism of their anticancer activity.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This workflow illustrates the key steps in a typical preclinical or clinical pharmacokinetic study of 17-AAG.

Conclusion

The metabolic conversion of 17-AAG to its active metabolite, 17-AGG, is a critical step in its mechanism of action. This biotransformation is primarily mediated by CYP3A4, highlighting the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme. The pharmacokinetic profiles of both 17-AAG and 17-AGG are essential for designing effective dosing regimens that maximize therapeutic efficacy while minimizing toxicity. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this promising class of anticancer agents. Further investigation into the quantitative aspects of 17-AAG metabolism and its impact on various signaling pathways will continue to refine its clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Heat Shock Protein 90 by 17-AAG Reduces Inflammation via P2X7 Receptor/NLRP3 Inflammasome Pathway and Increases Neurogenesis After Subarachnoid Hemorrhage in Mice | Semantic Scholar [semanticscholar.org]

The Evolution of Hsp90 Inhibition: A Technical Guide to the Discovery and Development of Geldanamycin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin (B1684428), a naturally occurring benzoquinone ansamycin, first isolated from Streptomyces hygroscopicus, has paved the way for a targeted approach in cancer therapy through the inhibition of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins integral to the growth, survival, and proliferation of cancer cells.[1] Despite its potent anti-tumor activity, the clinical utility of geldanamycin was hampered by its poor solubility, instability, and significant hepatotoxicity.[2][3][4] This necessitated the development of synthetic and semi-synthetic analogs with improved pharmacological properties. This guide provides an in-depth technical overview of the discovery, development, and characterization of these pivotal geldanamycin analogs.

Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket

Geldanamycin and its derivatives exert their cytotoxic effects by binding to the N-terminal ATP-binding pocket of Hsp90.[5][6] This competitive inhibition of Hsp90's intrinsic ATPase activity disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins.[6][7] Key Hsp90 client proteins include oncogenic kinases such as Her-2, Raf-1, and Akt, which are crucial for various signaling pathways that promote tumorigenesis.[6]

The inhibition of Hsp90 triggers a cascade of downstream effects, including cell cycle arrest and the induction of apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70.[8]

Quantitative Analysis of Geldanamycin Analogs

The development of geldanamycin analogs has focused on improving solubility and reducing toxicity while maintaining or enhancing Hsp90 inhibitory activity. The following tables summarize key quantitative data for prominent analogs.

Table 1: Hsp90 Binding Affinity of Geldanamycin and Analogs

| Compound | Assay Method | Hsp90 Source | Binding Affinity (Kd) | Reference |

| Geldanamycin | Fluorescence Polarization | Recombinant Human Hsp90α | 1.2 µM | [9] |

| Geldanamycin | SPROX | MCF-7 Cell Lysate | 1 µM (0.5h incubation) | [4] |

| Geldanamycin | SPROX | MCF-7 Cell Lysate | 0.03 µM (24h incubation) | [4] |

| 17-AAG | Filter Binding Assay | Recombinant Human Hsp90α (N-terminal domain) | 0.4 ± 0.1 µM | [10] |

Table 2: In Vitro Anti-proliferative Activity (IC50) of Geldanamycin Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 17-AAG | MCF-7 | Breast Cancer | 15 ± 4 | [9] |

| 17-AAG | SKBr3 | Breast Cancer | Not Specified, used as reference | [5] |

| 17-DMAG | MDA-MB-231 | Breast Cancer | <2000 | [1] |

| 17-DMAG | NCI-H522 | Adenocarcinoma | Not Specified | [7] |

| 17-DMAG | AsPC-1 | Pancreatic Cancer | Not Specified | [7] |

| 17-propargylamine-17-demethoxygeldanamycin | MDA-MB-231 | Breast Cancer | 60 | [11] |

Table 3: Comparative Efficacy of 17-AAG and 17-DMAG

| Parameter | 17-AAG | 17-DMAG | Cell Line/Model | Finding | Reference |

| Potency | Less Potent | More Potent | 64 patient-derived tumor explants | 17-DMAG had a lower IC70 | [7] |

| Cytotoxicity | 61.5% viability at 1.0µM | 31.5% viability at 1.0µM | Chronic Lymphocytic Leukemia (CLL) cells | 17-DMAG demonstrated superior cytotoxicity | [12] |

| Client Protein Reduction (AKT) | 52.7% decrease at 1.0µM | 72.5% decrease at 1.0µM | Chronic Lymphocytic Leukemia (CLL) cells | 17-DMAG showed greater reduction of AKT | [12] |

| Solubility | Poor | Water-soluble | - | A key advantage of 17-DMAG | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of Hsp90 inhibitors. The following sections provide protocols for key experiments cited in the development of geldanamycin analogs.

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled geldanamycin probe for binding to the N-terminal ATP pocket of Hsp90.

Materials:

-

Recombinant Hsp90 protein

-

Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin)

-

Test compounds (geldanamycin analogs)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add a fixed concentration of recombinant Hsp90 protein to each well.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of FITC-geldanamycin to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.

Her-2 Degradation Assay (Flow Cytometry)

This cell-based assay quantifies the degradation of the Hsp90 client protein Her-2 following treatment with a geldanamycin analog.

Materials:

-

Her-2 overexpressing cancer cell line (e.g., SKBr3)

-

Cell culture medium and supplements

-

Test compounds (geldanamycin analogs)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)

-

Primary antibody against Her-2

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Seed SKBr3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Incubate the cells with the primary anti-Her-2 antibody for 1 hour at room temperature.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30 minutes in the dark.

-

Wash the cells and resuspend in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates Her-2 degradation.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of geldanamycin analogs in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).

-

Measure tumor dimensions with calipers regularly (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for client protein levels).

Visualizing the Impact of Geldanamycin Analogs

Diagrams are essential for illustrating the complex biological processes involved in Hsp90 inhibition.

Caption: Hsp90 inhibition by geldanamycin analogs disrupts the chaperone cycle.

Caption: A logical workflow for the development of geldanamycin analogs.

Conclusion

The journey from the discovery of geldanamycin to the clinical evaluation of its analogs represents a landmark in the development of targeted cancer therapies. By understanding the intricate mechanism of Hsp90 inhibition and employing rigorous preclinical evaluation, researchers have successfully engineered molecules with improved therapeutic potential. The continued exploration of the geldanamycin scaffold and the development of novel Hsp90 inhibitors hold significant promise for the future of oncology drug development.

References

- 1. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Investigating the Cellular Uptake of Labeled 17-AAG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, 17-AAG leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, making it a compelling target for cancer therapy.[1][2][3] Understanding the cellular uptake of 17-AAG is paramount for optimizing its therapeutic efficacy and developing strategies to overcome potential drug resistance. This technical guide provides an in-depth overview of the methods used to investigate the cellular uptake of labeled 17-AAG, summarizes key quantitative data, and details relevant experimental protocols and signaling pathways.

Quantitative Data on 17-AAG Cellular Activity

The cellular uptake of 17-AAG can be indirectly quantified by its biological effects, such as the half-maximal inhibitory concentration (IC50) for cell growth or the concentrations required to elicit specific cellular responses. The following tables summarize the reported IC50 values and effective concentrations of 17-AAG in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| A549 | Non-small cell lung | 0.000303 | Growth Inhibition | [4] |

| IST-MEL1 | Melanoma | 0.000407 | Growth Inhibition | [4] |

| LNCaP | Prostate Cancer | 0.025 - 0.045 | Growth Arrest | [4] |

| LAPC-4 | Prostate Cancer | 0.025 - 0.045 | Growth Arrest | [4] |

| DU-145 | Prostate Cancer | 0.025 - 0.045 | Growth Arrest | [4] |

| PC-3 | Prostate Cancer | 0.025 - 0.045 | Growth Arrest | [4] |

| Cell Line | Cancer Type | 17-AAG Concentration | Duration | Observed Effect | Reference |

| IMR-32 | Neuroblastoma | 0.5 µM, 1 µM | 72, 96 hours | Inhibition of proliferation and viability | [5] |

| SK-N-SH | Neuroblastoma | 0.5 µM, 1 µM | 72, 96 hours | Inhibition of proliferation and viability | [5] |

| MCF-7 | Breast Cancer | 3 µM | 48 hours | 48% decrease in cell number | [6] |

| H446 | Small Cell Lung Cancer | 1.25-20 mg/l | 24, 48 hours | Time- and dose-dependent inhibition of proliferation | [7] |

| HCT116 BAX +/- | Colon Cancer | 80 mg/kg (in vivo) | 5 daily doses | Tumor growth reduction | [1] |

| HCT116 BAX -/- | Colon Cancer | 80 mg/kg (in vivo) | 5 daily doses | Tumor growth reduction | [1] |

Experimental Protocols

Radiolabeled 17-AAG Uptake Assay

This protocol is adapted from general methods for cellular uptake assays using radiolabeled compounds.[8]

Objective: To quantify the cellular uptake of radiolabeled 17-AAG (e.g., ¹³¹I-17-AAG).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

¹³¹I-labeled 17-AAG

-

Unlabeled 17-AAG (for competition assay)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and culture until they reach near-confluence.

-

Pre-incubation: Aspirate the culture medium and wash the cells with pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4). Add fresh assay buffer to each well. For competition experiments, add a surplus of unlabeled 17-AAG to designated wells and incubate for 30 minutes.

-

Initiation of Uptake: Add ¹³¹I-17-AAG to each well to initiate the uptake. The final concentration should be determined based on previous dose-response studies.

-

Incubation: Incubate the plate at 37°C for a predetermined time interval with gentle agitation. Time points should be optimized to determine the kinetics of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice to ensure complete lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. For competition assays, compare the uptake in the presence and absence of excess unlabeled 17-AAG to determine specific uptake.

Fluorescently Labeled 17-AAG Uptake Assay by Flow Cytometry

This protocol is a conceptual adaptation based on general methods for quantifying nanoparticle and fluorescent molecule uptake.[9][10]

Objective: To measure the cellular uptake of fluorescently labeled 17-AAG on a single-cell level.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorescently labeled 17-AAG (e.g., 17-AAG conjugated to a fluorophore)

-

Trypsin-EDTA

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with the fluorescently labeled 17-AAG at the desired concentration and for various time points.

-

Cell Harvesting: After incubation, wash the cells with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

-

Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in cold flow cytometry buffer.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and detect the emission in the corresponding channel for the fluorophore.

-

Data Analysis: Gate the live cell population based on forward and side scatter. The median fluorescence intensity of the gated population will be proportional to the amount of fluorescently labeled 17-AAG taken up by the cells.

Signaling Pathways and Experimental Workflows

17-AAG Mechanism of Action

17-AAG exerts its effects by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its ATPase activity.[1][3] This leads to the misfolding of HSP90 client proteins, which are then targeted for degradation by the ubiquitin-proteasome pathway.[2][5] This disruption of oncoprotein stability affects multiple signaling pathways crucial for cancer cell survival and proliferation.

Caption: Mechanism of 17-AAG-induced client protein degradation.

Downstream Signaling Pathways Affected by 17-AAG

The inhibition of HSP90 by 17-AAG has been shown to impact several key signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.